

Technical Guide: 2-Chloro-4'-fluoropropiophenone (CAS 81112-09-6)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-4'-fluoropropiophenone

Cat. No.: B134241

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Chloro-4'-fluoropropiophenone** (CAS 81112-09-6), a halogenated aromatic ketone. Due to its chemical structure, this compound is of interest as a potential intermediate in organic synthesis, particularly for the development of pharmaceutical and agrochemical agents. This document consolidates available data on its chemical and physical properties, synthesis, and spectral characteristics. It is important to note that while a synthesis route is described, detailed experimental protocols and comprehensive biological data are not widely available in the public domain.

Chemical and Physical Properties

2-Chloro-4'-fluoropropiophenone is a chemical compound with the molecular formula C_9H_8ClFO .^[1] It possesses a molecular weight of approximately 186.61 g/mol. Key physical and chemical data are summarized in the table below for easy reference.

Property	Value	Reference
CAS Number	81112-09-6	[1][2]
Molecular Formula	C ₉ H ₈ ClFO	[1]
Molecular Weight	186.61 g/mol	[1]
Boiling Point	71 °C @ 1 mmHg	
Appearance	White powder	[2]
Synonyms	α-Chloro-4'-fluoropropiophenone, 2-Chloro-1-(4-fluorophenyl)propan-1-one	[1]

Synthesis

The primary method reported for the synthesis of **2-Chloro-4'-fluoropropiophenone** is the Friedel-Crafts acylation of fluorobenzene.[1] This reaction involves the electrophilic substitution of a hydrogen atom on the fluorobenzene ring with an acyl group derived from 2-chloropropionyl chloride. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

The para-substituted product is generally favored due to the ortho, para-directing effect of the fluorine atom on the aromatic ring. A reported yield for this synthesis route is 92%.[1]

Experimental Protocols

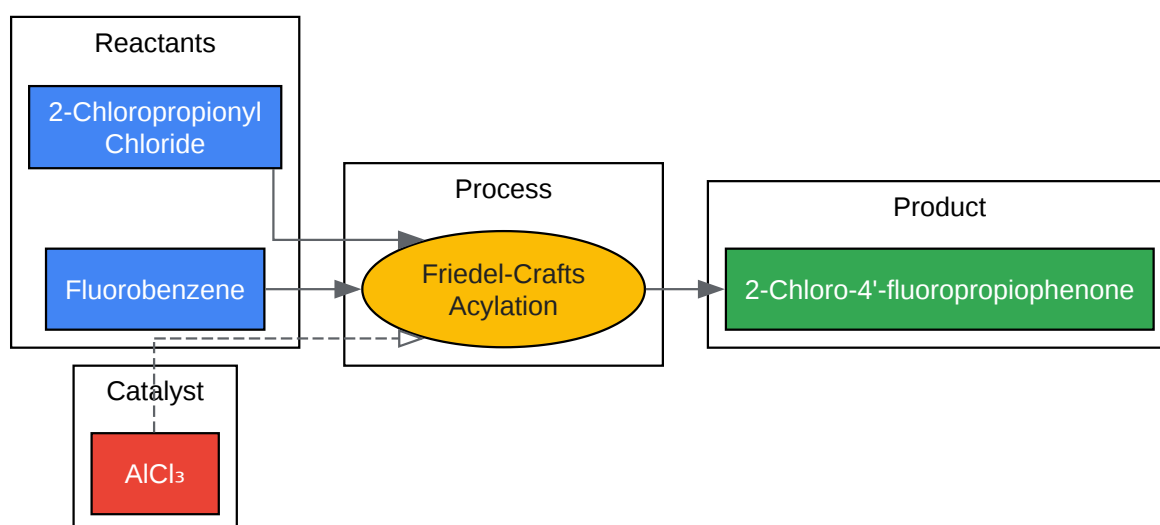
A detailed, step-by-step experimental protocol for the synthesis of **2-Chloro-4'-fluoropropiophenone** is not readily available in peer-reviewed literature. However, a general procedure based on the principles of the Friedel-Crafts acylation can be outlined.

General Friedel-Crafts Acylation Protocol (Illustrative)

- Materials: Fluorobenzene, 2-chloropropionyl chloride, anhydrous aluminum chloride, and a suitable anhydrous solvent (e.g., dichloromethane or carbon disulfide).
- Procedure:

- To a cooled, stirred solution of fluorobenzene and anhydrous aluminum chloride in an anhydrous solvent, 2-chloropropionyl chloride is added dropwise under an inert atmosphere.
- The reaction mixture is stirred at a controlled temperature for a specified duration (e.g., 3 hours).[1]
- The reaction is then quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
- The organic layer is separated, washed with water and brine, and dried over an anhydrous drying agent (e.g., magnesium sulfate).
- The solvent is removed under reduced pressure, and the crude product is purified, typically by vacuum distillation or chromatography, to yield **2-Chloro-4'-fluoropropiophenone**.

Note: This is a generalized protocol and would require optimization for specific laboratory conditions.



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Synthesis of **2-Chloro-4'-fluoropropiophenone**.

Spectral Data

Mass Spectrometry

The mass spectrum of **2-Chloro-4'-fluoropropiophenone** is available and provides information about its molecular weight and fragmentation pattern under electron ionization.

Infrared Spectroscopy

The infrared (IR) spectrum is also available and can be used to identify the functional groups present in the molecule, such as the carbonyl (C=O) stretching vibration characteristic of ketones and the C-Cl and C-F stretching vibrations.

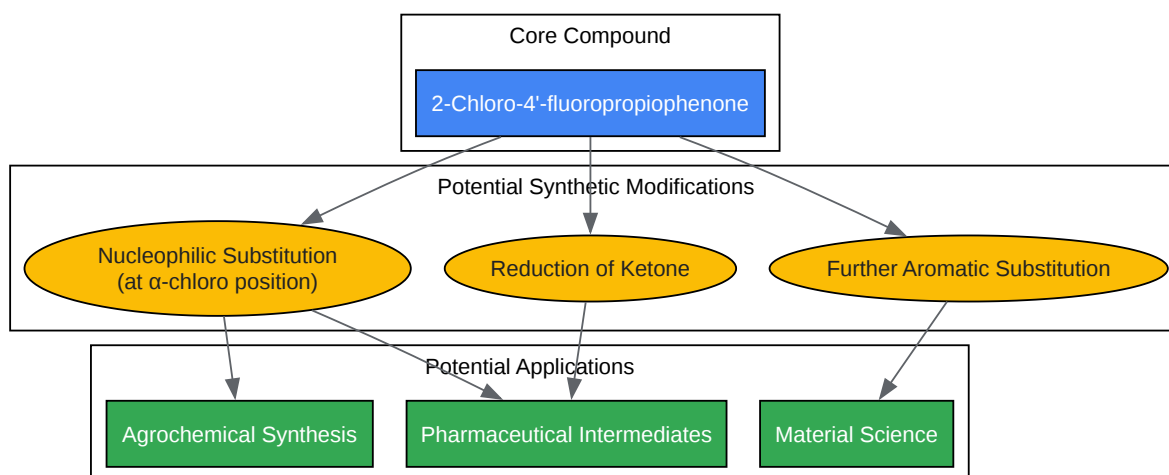
Nuclear Magnetic Resonance (NMR) Spectroscopy

As of the latest search, publicly available ^1H and ^{13}C NMR spectra for **2-Chloro-4'-fluoropropiophenone** (CAS 81112-09-6) have not been identified. This data is crucial for the definitive structural elucidation and purity assessment of the compound. For research purposes, it is recommended that users acquire their own NMR data upon synthesis or acquisition of this compound.

Applications in Drug Development and Research

While specific applications for **2-Chloro-4'-fluoropropiophenone** are not extensively documented, its structure suggests its potential as a valuable intermediate in the synthesis of more complex molecules. Structurally similar compounds, such as 2'-Chloro-4'-fluoroacetophenone and 3-Chloro-4'-fluoropropiophenone, are utilized as building blocks in the preparation of various pharmaceuticals, including anti-inflammatory drugs, analgesics, antidepressants, and antipsychotic agents, as well as in the formulation of agrochemicals.^{[3][4]}
^[5]

The presence of both chloro and fluoro substituents in **2-Chloro-4'-fluoropropiophenone** provides multiple reactive sites for further chemical modifications, making it a versatile precursor for creating diverse molecular scaffolds.



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Potential synthetic utility of the compound.

Biological Activity and Signaling Pathways

There is currently no publicly available information regarding the biological activity or the mechanism of action of **2-Chloro-4'-fluoropropiophenone**. Consequently, no signaling pathways associated with this compound have been described. Research in this area would be necessary to determine its pharmacological profile.

Conclusion

2-Chloro-4'-fluoropropiophenone is a chemical intermediate with potential applications in the synthesis of pharmaceuticals and other specialty chemicals. While its basic properties and a method of synthesis are known, there is a significant lack of detailed experimental and biological data in the public domain. This guide serves as a summary of the currently available information and highlights the areas where further research is needed to fully characterize this compound and explore its potential applications. Researchers and drug development professionals are encouraged to perform their own analyses to validate the properties and explore the utility of this compound in their specific applications.

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